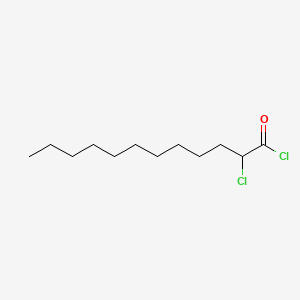
2-Chlorododecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorododecanoyl chloride is an organic compound with the molecular formula C12H22Cl2O. It is a derivative of dodecanoic acid, where a chlorine atom is substituted at the second carbon and the carboxyl group is converted to an acyl chloride. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorododecanoyl chloride can be synthesized through the chlorination of dodecanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, where the dodecanoic acid is treated with the chlorinating agent, resulting in the formation of this compound along with the release of sulfur dioxide (SO2) or carbon dioxide (CO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chlorododecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chlorododecanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides under mild conditions.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of water or aqueous base.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Chlorododecanoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Chlorododecanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of polymers and surfactants with specific properties.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-Chlorododecanoyl chloride involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. The chlorine atom at the second carbon enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorolauryl chloride
- 2-Chlorododecanoic acid
- Dodecanoyl chloride
Comparison
2-Chlorododecanoyl chloride is unique due to the presence of both a chlorine atom and an acyl chloride functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-Chlorododecanoic acid lacks the acyl chloride group, limiting its reactivity in nucleophilic substitution reactions. Similarly, dodecanoyl chloride does not have the chlorine atom, which reduces its electrophilicity and reactivity .
Properties
CAS No. |
59117-77-0 |
|---|---|
Molecular Formula |
C12H22Cl2O |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-chlorododecanoyl chloride |
InChI |
InChI=1S/C12H22Cl2O/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3 |
InChI Key |
KYDQZTVYWBOPGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


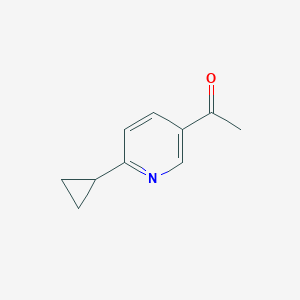

![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
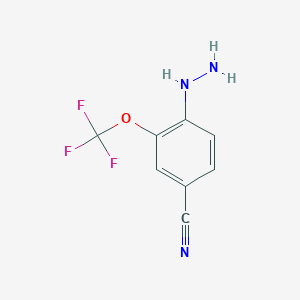
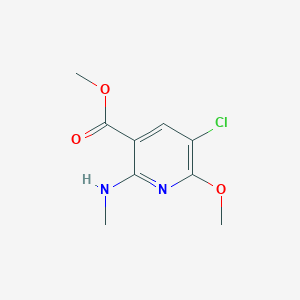
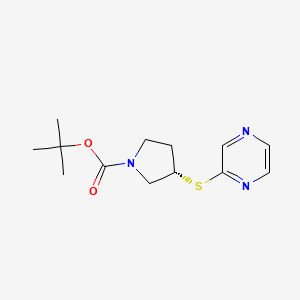

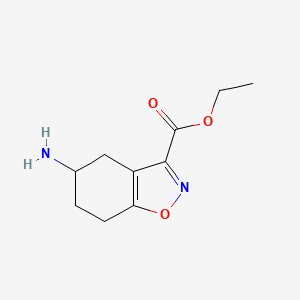
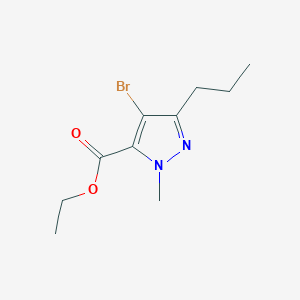
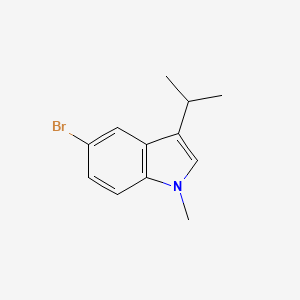

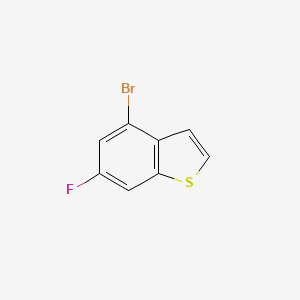
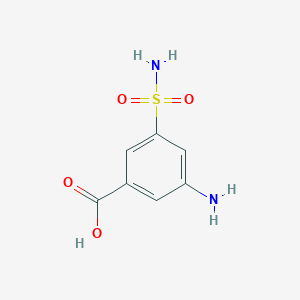
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
